4-Ethynyl-3-isopropoxybenzoic acid
Description
4-Ethynyl-3-isopropoxybenzoic acid is a benzoic acid derivative featuring an ethynyl (-C≡CH) group at the 4-position and an isopropoxy (-OCH(CH₃)₂) substituent at the 3-position of the aromatic ring. The ethynyl group confers unique reactivity, making the compound valuable in click chemistry, covalent binding applications, and pharmaceutical intermediate synthesis.
Properties
IUPAC Name |
4-ethynyl-3-propan-2-yloxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-4-9-5-6-10(12(13)14)7-11(9)15-8(2)3/h1,5-8H,2-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEGUHUWIACABF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C(=O)O)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-3-isopropoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-isopropoxybenzoic acid.
Halogenation: The 4-position of the aromatic ring is halogenated using a suitable halogenating agent such as bromine or iodine.
Sonogashira Coupling: The halogenated intermediate undergoes a Sonogashira coupling reaction with an ethynyl reagent, such as ethynyltrimethylsilane, in the presence of a palladium catalyst and a copper co-catalyst.
Deprotection: If a protecting group was used on the ethynyl reagent, it is removed to yield the final product, 4-Ethynyl-3-isopropoxybenzoic acid.
Industrial Production Methods
Industrial production of 4-Ethynyl-3-isopropoxybenzoic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-3-isopropoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxylic acid or ketone.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Sodium hydride or potassium tert-butoxide in an aprotic solvent.
Major Products Formed
Oxidation: 4-Carboxy-3-isopropoxybenzoic acid or 4-Keto-3-isopropoxybenzoic acid.
Reduction: 4-Ethenyl-3-isopropoxybenzoic acid or 4-Ethyl-3-isopropoxybenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-Ethynyl-3-isopropoxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-Ethynyl-3-isopropoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions or covalent bonding with active sites, while the isopropoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
A systematic comparison with related benzoic acid derivatives is provided below:
*Inferred based on structural similarity to 4-Isopropoxy-3-methylbenzoic acid ().
Pharmacological Potential
- Compounds like I-6230 () highlight the importance of aromatic heterocycles (e.g., pyridazine) in kinase inhibition. In contrast, 4-Ethynyl-3-isopropoxybenzoic acid’s ethynyl group could be exploited for irreversible inhibition via covalent bond formation with cysteine residues .
- The methyl-substituted analogue (4-Isopropoxy-3-methylbenzoic acid) lacks this covalent binding capability, limiting its use to non-covalent interactions .
Research Findings and Data
Solubility and Stability
- 4-Ethynyl-3-isopropoxybenzoic acid : Predicted low water solubility due to high lipophilicity (logP ~2.5–3.0), requiring formulation with co-solvents for in vivo studies.
- Caffeic acid : Higher aqueous solubility (logP ~1.1) due to hydroxyl groups, favoring antioxidant activity in hydrophilic environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
